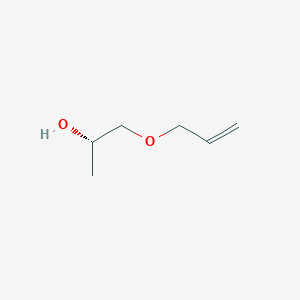

(S)-1-(Allyloxy)propan-2-ol

Description

Significance of (S)-1-(Allyloxy)propan-2-ol as a Chiral Synthon

The significance of this compound as a chiral synthon lies in its utility as a precursor to more complex chiral molecules. It provides a readily available C3 chiral unit that can be elaborated upon through reactions targeting its hydroxyl or allyl functionalities.

One of the most prominent applications of this compound is in the synthesis of beta-adrenergic blocking agents (beta-blockers) . Many of these pharmaceuticals are chiral and are marketed as single enantiomers due to the stereospecific nature of their biological targets. The (S)-enantiomer is often the more active form. For instance, the core structure of several beta-blockers, such as S-(−)-betaxolol, incorporates the this compound framework. google.comtubitak.gov.tr The synthesis of these drugs often involves the reaction of a substituted phenol (B47542) with an appropriate chiral three-carbon synthon, for which this compound or its derivatives serve as key intermediates. google.com

The synthetic utility of this compound is further highlighted by its role as a building block in the preparation of other complex organic molecules beyond beta-blockers. Its bifunctional nature allows for sequential or orthogonal chemical modifications, providing a strategic advantage in multistep syntheses.

Overview of Research Avenues for this compound

Research concerning this compound has primarily focused on its efficient synthesis and its application as a key intermediate. The main research avenues include:

Enantioselective Synthesis: A significant area of research has been the development of stereoselective methods to produce this compound in high enantiomeric purity. These methods are crucial for its use in the synthesis of enantiomerically pure final products.

Chemoenzymatic Synthesis: Biocatalysis has emerged as a powerful tool for the synthesis of chiral compounds. Research has explored the use of enzymes, such as lipases, for the kinetic resolution of racemic mixtures related to 1-(allyloxy)propan-2-ol. For example, the enzymatic resolution of the corresponding racemic chlorohydrin, (±)-1-(allyloxy)-3-chloropropan-2-ol, has been shown to produce the (S)-acetate with high enantiomeric excess, which can then be converted to the desired (S)-alcohol. researchtrends.net

Synthesis from Chiral Precursors: Another approach involves the use of readily available chiral starting materials. For instance, the stereoselective synthesis of the closely related (S)-3-allyloxy-propane-1,2-diol has been achieved from (RS)-3-allyloxy-propane-1,2-diol through a sequence involving enzymatic regioselective acylation and asymmetric bioreduction. researchgate.netcolab.ws These methodologies can be adapted for the synthesis of this compound.

Application as a Synthetic Intermediate: As previously mentioned, a major focus of research has been the utilization of this compound as a key building block in the synthesis of beta-blockers and other biologically active molecules. Patent literature extensively documents its role as a crucial intermediate in the industrial production of these drugs. google.com

The following table provides a summary of key research findings related to the synthesis and application of this compound and its close analogs.

| Research Focus | Key Findings | Relevant Compounds |

| Enzymatic Resolution | Lipase-catalyzed kinetic resolution of (±)-1-(allyloxy)-3-chloropropan-2-ol yields (S)-(+)-1-(allyloxy)-3-chloropropan-2-yl acetate (B1210297) with high enantiomeric excess (77% ee). researchtrends.net | (±)-1-(Allyloxy)-3-chloropropan-2-ol, (S)-(+)-1-(Allyloxy)-3-chloropropan-2-yl acetate |

| Chemoenzymatic Synthesis | Stereoselective synthesis of (S)-3-allyloxy-propane-1,2-diol from the racemic diol is achieved via enzymatic acylation and asymmetric bioreduction. researchgate.netcolab.ws | (RS)-3-Allyloxy-propane-1,2-diol, (S)-3-Allyloxy-propane-1,2-diol |

| Intermediate for Beta-Blockers | This compound moiety is a key structural component of S-(−)-betaxolol and its synthesis involves this chiral intermediate. google.comtubitak.gov.tr | S-(−)-1-{4-[2-(Allyloxy)-ethyl]phenoxy}-3-isopropylamino propan-2-ol, S-(−)-Betaxolol |

Structure

3D Structure

Properties

CAS No. |

61403-94-9 |

|---|---|

Molecular Formula |

C6H12O2 |

Molecular Weight |

116.16 g/mol |

IUPAC Name |

(2S)-1-prop-2-enoxypropan-2-ol |

InChI |

InChI=1S/C6H12O2/c1-3-4-8-5-6(2)7/h3,6-7H,1,4-5H2,2H3/t6-/m0/s1 |

InChI Key |

CJNXVNXBZXMHKG-LURJTMIESA-N |

SMILES |

CC(COCC=C)O |

Isomeric SMILES |

C[C@@H](COCC=C)O |

Canonical SMILES |

CC(COCC=C)O |

Origin of Product |

United States |

Reactivity and Transformation Pathways of S 1 Allyloxy Propan 2 Ol

Reactions at the Hydroxyl Moiety

The secondary alcohol in (S)-1-(allyloxy)propan-2-ol is a key site for various chemical modifications, including esterification, etherification, and oxidation.

Esterification Reactions of the Secondary Alcohol

The secondary hydroxyl group of this compound readily undergoes esterification with carboxylic acids or their derivatives, such as acid chlorides or anhydrides, typically in the presence of an acid catalyst or a coupling agent. smolecule.com This reaction is fundamental in synthesizing a variety of esters with potential applications in materials science and as synthetic intermediates. For instance, enzymatic esterification using lipase (B570770) B from Candida antarctica with vinyl acetate (B1210297) has been used to resolve racemic 1-(allyloxy)-3-chloropropan-2-ol, a related compound, yielding the corresponding (S)-acetate with high enantiomeric excess. researchtrends.net

A representative esterification reaction is the conversion of this compound to its corresponding ester, as shown in the table below.

| Reactant | Reagent | Product |

| This compound | Carboxylic Acid (R-COOH) / Acid Catalyst | (S)-1-(Allyloxy)propan-2-yl ester |

| This compound | Acid Anhydride ((RCO)₂O) / Base | (S)-1-(Allyloxy)propan-2-yl ester |

| This compound | Acyl Halide (RCOCl) / Base | (S)-1-(Allyloxy)propan-2-yl ester |

Etherification and Hydroxyl Protection Strategies

The hydroxyl group can be converted into an ether, a common strategy for protecting the alcohol functionality during multi-step syntheses. This involves reacting the alcohol with an alkyl halide in the presence of a base (Williamson ether synthesis) or with an alcohol under acidic conditions. Protecting groups such as silyl (B83357) ethers (e.g., trimethylsilyl (B98337) or tert-butyldimethylsilyl ethers) are also readily installed by reacting the alcohol with the corresponding silyl chloride in the presence of a non-nucleophilic base like imidazole (B134444) or triethylamine. The choice of protecting group is crucial and depends on its stability under various reaction conditions and the ease of its subsequent removal.

Oxidation Pathways and Mechanisms

Oxidation of the secondary alcohol in this compound yields the corresponding ketone, (S)-1-(allyloxy)propan-2-one. byjus.com This transformation is a cornerstone of organic synthesis. libretexts.orglibretexts.org A variety of oxidizing agents can be employed for this purpose. chemistrysteps.com

Common oxidizing agents include chromium-based reagents like pyridinium (B92312) chlorochromate (PCC) and chromic acid (generated from chromium trioxide or sodium dichromate in sulfuric acid, also known as the Jones reagent). libretexts.orgchemistrysteps.com PCC is a milder reagent that is particularly useful for converting primary and secondary alcohols to aldehydes and ketones, respectively, without over-oxidation. libretexts.orgresearchgate.netcolab.ws Stronger oxidizing agents like potassium permanganate (B83412) (KMnO₄) can also be used. chemistrysteps.com The Dess-Martin periodinane is another effective reagent for oxidizing primary and secondary alcohols to aldehydes and ketones under mild conditions. libretexts.org

The general mechanism for alcohol oxidation involves the formation of an intermediate, such as a chromate (B82759) ester in the case of chromium-based oxidants. libretexts.orgchemistrysteps.com This is followed by an elimination step, often E2-like, where a base removes a proton from the carbon bearing the hydroxyl group, leading to the formation of the carbon-oxygen double bond. masterorganicchemistry.com

| Starting Material | Reagent | Product |

| This compound | Pyridinium Chlorochromate (PCC) | (S)-1-(Allyloxy)propan-2-one |

| This compound | Jones Reagent (CrO₃, H₂SO₄, acetone) | (S)-1-(Allyloxy)propan-2-one |

| This compound | Dess-Martin Periodinane | (S)-1-(Allyloxy)propan-2-one |

Reactions Involving the Allyl Ether Moiety

The allyl group in this compound provides a second reactive site, enabling a range of functionalization and rearrangement reactions.

Alkene Functionalization Reactions (e.g., Epoxidation, Hydroboration, Dihydroxylation, Halogenation)

The double bond of the allyl group is susceptible to various electrophilic addition and oxidation reactions.

Epoxidation: The alkene can be converted to an epoxide, (S)-2-((allyloxy)methyl)oxirane, using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). This epoxide is a valuable intermediate for further synthetic transformations. excli.de

Hydroboration-Oxidation: The hydroboration of allyl ethers, followed by oxidation, is a powerful method for the synthesis of alcohols. The regioselectivity of the hydroboration of allyl derivatives is influenced by the substituent's electronegativity. acs.org For instance, hydroboration of allyl ethers with reagents like 9-borabicyclo[3.3.1]nonane (9-BBN) or thexylborane followed by oxidative workup can lead to the formation of diols. uwo.cadu.ac.inrsc.org The inductive effect of the allylic oxygen strongly influences the regiochemistry of the hydroboration. uwo.ca

Dihydroxylation: The double bond can be dihydroxylated to form a diol using reagents such as osmium tetroxide (OsO₄) or potassium permanganate (KMnO₄) under cold, alkaline conditions. This would yield (S)-3-(2,3-dihydroxypropoxy)propan-2-ol.

Halogenation: The allyl group can undergo halogenation. While direct addition of halogens like Br₂ or Cl₂ across the double bond is possible, allylic halogenation can be achieved using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator. pressbooks.pubopenochem.orgslideshare.netpearson.comrsc.org This reaction proceeds via a radical chain mechanism to substitute a hydrogen atom at the allylic position. slideshare.net

| Reaction Type | Reagent(s) | Product |

| Epoxidation | m-CPBA | (S)-2-((allyloxy)methyl)oxirane |

| Hydroboration-Oxidation | 1. BH₃·THF or 9-BBN 2. H₂O₂, NaOH | (S)-3-(allyloxy)propane-1,2-diol |

| Dihydroxylation | OsO₄, NMO or cold, dilute KMnO₄ | (S)-3-(2,3-dihydroxypropoxy)propan-2-ol |

| Allylic Bromination | NBS, radical initiator | (S)-1-(3-bromoallyloxy)propan-2-ol |

Rearrangement Reactions (e.g., Claisen Rearrangements of Allylic Ethers)

Allyl ethers are known to undergo sigmatropic rearrangements, most notably the Claisen rearrangement. The Claisen rearrangement is a organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement that occurs upon heating an allyl vinyl ether, leading to a γ,δ-unsaturated carbonyl compound. libretexts.orglibretexts.orgorganic-chemistry.orgwikipedia.org While this compound itself is not an allyl vinyl ether, it can be a precursor to substrates for Claisen-type rearrangements. For example, it could be converted to an allyl vinyl ether that would then undergo rearrangement.

Another relevant rearrangement is the pressbooks.puborganic-chemistry.org-Wittig rearrangement, which involves the base-induced rearrangement of allyl ethers at low temperatures to form homoallylic alcohols. organic-chemistry.org This reaction proceeds through a concerted pressbooks.puborganic-chemistry.org-sigmatropic shift and can compete with the chemistrysteps.compressbooks.pub-Wittig rearrangement. organic-chemistry.orgchemrxiv.org The enantioselective chemistrysteps.compressbooks.pub-Wittig rearrangement of allylic ethers has also been developed, proceeding through a cascade process initiated by an enantioselective pressbooks.puborganic-chemistry.org-rearrangement. chemrxiv.org

Polymerization and Cross-linking Chemistry

The bifunctional nature of this compound, containing both a reactive allyl group and a secondary hydroxyl group, makes it a valuable monomer for the synthesis of functional polymers and cross-linked networks. The presence of these two distinct functional groups allows for various polymerization strategies, leading to materials with controlled architectures and specific properties. uni-rostock.de

The allyl group (CH₂=CH-CH₂) is particularly amenable to participation in polymerization reactions. ontosight.ai One of the primary methods is free-radical polymerization. The double bond of the allyl group can be initiated to form a growing polymer chain. This reactivity is harnessed in the production of specialty polymers and resins where the ether linkage and the chiral hydroxyl-bearing backbone are incorporated into the final material. ontosight.ai For instance, related allyloxy compounds are used as polymerizable surfactants (surfmers) in emulsion polymerization, which improves the stability and properties of the resulting latex and film. bohrium.com

Another significant pathway is through hydrosilylation, where the allyl group reacts with a silicon-hydride (Si-H) bond in the presence of a platinum catalyst. This is a highly efficient method for grafting these molecules onto polysiloxane backbones or for creating cross-linked silicone-based materials. The resulting polymers have applications as telechelics, which are macromolecules with functionalized end-groups that can be used as building blocks for more complex structures like block copolymers or branched compounds. uni-rostock.de

The hydroxyl group can also be a site for polymerization. Ring-opening polymerization of its corresponding epoxide derivative, (S)-allyl glycidyl (B131873) ether, is a common route to polyethers. Anionic polymerization of propylene (B89431) oxide, a structurally related epoxide, is known to produce low molecular weight polymers with unsaturated allyl end groups, a result of chain transfer reactions involving the monomer's methyl group. acs.org

The combination of both functionalities allows for the creation of cross-linked materials. A polymer can be formed through the allyl groups, leaving the hydroxyl groups pendant. These hydroxyls can then be reacted in a subsequent step to form cross-links, leading to robust network structures. This dual reactivity is essential for developing advanced materials where a controlled molecular architecture is required.

Nucleophilic Substitution and Ring-Opening Reactions with Derivatives

The chemical versatility of this compound is further demonstrated through the reactivity of its derivatives, primarily via nucleophilic substitution and epoxide ring-opening reactions. These transformations are key to elaborating the simple chiral backbone into more complex molecular structures.

A common synthetic strategy involves the conversion of the secondary alcohol of this compound into a better leaving group or into an epoxide. The most important derivative in this context is the corresponding chiral epoxide, (S)-2-((allyloxy)methyl)oxirane, commonly known as (S)-allyl glycidyl ether. This epoxide is a highly valuable intermediate because its strained three-membered ring is readily opened by a wide variety of nucleophiles.

The ring-opening of (S)-allyl glycidyl ether is a regioselective process, typically occurring at the least substituted carbon atom. This reaction provides a reliable method for introducing a functionalized three-carbon chain. For example, reaction with alcohols like methanol, often catalyzed by Lewis acids or bases, yields 1-(allyloxy)-3-methoxypropan-2-ol. thieme-connect.comresearchgate.net This transformation highlights the attack of the alcohol nucleophile on the terminal carbon of the epoxide ring.

Table 1: Examples of Nucleophilic Ring-Opening Reactions of (S)-Allyl Glycidyl Ether

| Nucleophile | Reagent/Catalyst | Product | Reference |

| Methanol | MoO₂Cl₂ | 1-(Allyloxy)-3-methoxypropan-2-ol | thieme-connect.com |

| Methanol | Co(III)-Porphyrin Complex | 1-(Allyloxy)-3-methoxypropan-2-ol | researchgate.net |

| Thiols | Base (anchimeric effect) | 1-(Allyloxy)-3-(thio)-propan-2-ols | mdpi.com |

| Hydrobromic Acid | Acetic Acid | 3-(Allyloxy)-2-bromopropan-1-ol | smolecule.com |

| Hydrochloric Acid | - | 1-Chloro-3-(allyloxy)propan-2-ol | cymitquimica.com |

This table is interactive and can be sorted by column headers.

This "thiol-epoxy click chemistry" is another powerful application, where thiols act as nucleophiles to open the epoxide ring, forming vicinal thioether-alcohols under mild conditions. mdpi.com This reaction is known for its high efficiency and specificity.

Furthermore, treatment of the epoxide with hydrohalic acids, such as HCl or HBr, leads to the formation of halohydrins. For instance, reacting allyl glycidyl ether with hydrobromic acid produces 3-(allyloxy)-2-bromopropan-1-ol. smolecule.com The resulting halogenated derivative, such as 1-chloro-3-(allyloxy)propan-2-ol, is itself a versatile intermediate. cymitquimica.com The chloro- or bromo-substituent serves as an excellent leaving group for subsequent Sₙ2 nucleophilic substitution reactions, allowing for the introduction of amines, azides, cyanides, and other nucleophiles to further build molecular complexity. smolecule.comcymitquimica.comchemguide.co.uk

Derivatization for Advanced Synthetic Intermediates

The reactions of this compound and its derivatives are frequently employed to generate advanced intermediates for the synthesis of high-value products, including pharmaceuticals, agrochemicals, and advanced materials. smolecule.com The inherent chirality of the starting material is often preserved through these synthetic steps, making it a valuable building block for enantiomerically pure targets.

The conversion to (S)-allyl glycidyl ether and its subsequent ring-opening is a cornerstone of its utility. The resulting functionalized propanol (B110389) derivatives are key intermediates. For example, the product of amine-based ring-opening, a 1-(allyloxy)-3-aminopropan-2-ol, is a structural motif found in many biologically active molecules, particularly beta-blockers. ontosight.aitubitak.gov.tr Although the synthesis of specific drugs like betaxolol (B1666914) often starts from different precursors, the reaction pathway—epoxide formation followed by ring-opening with an amine—is a classic and relevant strategy. tubitak.gov.tr

Table 2: Applications of this compound Derivatives as Synthetic Intermediates

| Derivative | Transformation | Application/Product Type | Reference |

| This compound | Hydrosilylation | Telechelic polymers, Block copolymers | uni-rostock.de |

| 1-Chloro-3-(allyloxy)propan-2-ol | Nucleophilic Substitution | Pharmaceutical and polymer intermediates | cymitquimica.com |

| 3-(Allyloxy)-2-bromopropan-1-ol | Nucleophilic Substitution | Pharmaceutical and agrochemical intermediates | smolecule.com |

| 1-(Allyloxy)-3-aminopropan-2-ol | Further functionalization | Pharmaceutical intermediates (e.g., beta-blocker analogues) | ontosight.ai |

| 1-(Phenylmethoxy)-3-(allyloxy)propan-2-ol | Further functionalization | Pharmaceutical and agrochemical intermediates |

This table is interactive and can be sorted by column headers.

The derivatization is not limited to the epoxide. The hydroxyl group can be protected or functionalized, for example by benzylation to form 1-(phenylmethoxy)-3-(allyloxy)propan-2-ol, which then serves as an intermediate for other complex molecules. The allyl group can also be the site of transformation. For instance, cyclopropanation of the allyl double bond is a step used in the synthesis of some pharmaceutical precursors. tubitak.gov.tr

Moreover, this compound itself, identified as propoxylated allyl alcohol (PAA), is used to create telechelic polymers. uni-rostock.de These polymers, which have reactive functional groups at their chain ends, are critical advanced intermediates for producing well-defined materials like block copolymers, star polymers, and segmented networks. uni-rostock.de The ability to precisely control the structure and functionality through derivatization makes this compound a versatile platform for synthetic chemistry.

Stereochemical Aspects and Chiral Integrity of S 1 Allyloxy Propan 2 Ol

Enantioselectivity in Synthetic Routes and Transformations

The synthesis of enantiomerically pure (S)-1-(allyloxy)propan-2-ol often relies on enantioselective methods that favor the formation of one enantiomer over the other.

One prominent strategy involves the use of biocatalysts. For instance, the enzymatic hydrolysis of racemic 2-((allyloxy)methyl) oxirane using whole cells of the marine fungus Trichoderma sp. Gc1 yields (S)-(+)-2-((allyloxy)methyl)oxirane with a 34% enantiomeric excess (ee). researchtrends.net This S-enantiomer can then be converted to this compound. The enzymatic process demonstrates selectivity for the (R)-enantiomer of the oxirane, leaving the desired (S)-enantiomer enriched. researchtrends.net Similarly, lipases are employed in the kinetic resolution of related compounds. Lipase (B570770) B from Candida antarctica (CALB) has been used to resolve (±)-1-(allyloxy)-3-chloropropan-2-ol, a precursor that can be chemically transformed into the target compound. This enzymatic esterification resulted in (R)-(+)-1-(allyloxy)-3-chloropropan-2-ol with 72% ee and (S)-(+)-1-(allyloxy)-3-chloropropan-2-yl acetate (B1210297) with 77% ee. researchtrends.net

Another approach involves the asymmetric reduction of a prochiral ketone. The synthesis of (S)- and (R)-3-allyloxy-propane-1,2-diol has been achieved from racemic 3-allyloxy-propane-1,2-diol, where a key step is the asymmetric bioreduction of the prochiral ketone, 1-benzoyloxy-3-allyloxy-2-propanone. colab.wsresearchgate.net This demonstrates the power of biocatalysts in establishing the stereocenter.

Chemical methods are also pivotal. The synthesis of S-(−)-1-{4-[2-(allyloxy)-ethyl]phenoxy}-3-isopropylamino propan-2-ol, a more complex derivative, starts from 4-hydroxy phenethyl alcohol and utilizes R-(−)-epichlorohydrin to introduce the chiral center. google.com This reaction proceeds with high enantioselectivity, yielding the final product with an enantiomeric excess greater than 99%. google.com The use of chiral building blocks like R-epichlorohydrin is a common and effective strategy for ensuring high enantiopurity.

The following table summarizes the enantioselectivity achieved in various synthetic transformations related to this compound and its derivatives.

| Precursor/Starting Material | Reagent/Catalyst | Product | Enantiomeric Excess (ee) |

| (±)-2-((allyloxy)methyl) oxirane | Trichoderma sp. Gc1 (whole cells) | (S)-(+)-2-((allyloxy)methyl)oxirane | 34% |

| (±)-1-(allyloxy)-3-chloropropan-2-ol | Candida antarctica lipase B (CALB) | (S)-(+)-1-(allyloxy)-3-chloropropan-2-yl acetate | 77% |

| 4-hydroxy phenethyl alcohol & R-(−)-epichlorohydrin | Isopropyl amine | S-(−)-1-{4-[2-(allyloxy)-ethyl]phenoxy}-3-isopropylamino propan-2-ol | >99% |

| Racemic 3-allyloxy-propane-1,2-diol | Biocatalysts (for asymmetric bioreduction) | (S)-3-allyloxy-propane-1,2-diol | Not specified |

Configurational Stability and Epimerization Studies under Various Conditions

The configurational stability of this compound refers to its resistance to epimerization, the process where the (S)-enantiomer converts to the (R)-enantiomer. The C-O bond at the chiral center is generally stable under neutral and basic conditions. However, strongly acidic conditions or reactions that proceed through a carbocation intermediate at the chiral center could potentially lead to racemization.

Studies on related chiral alcohols and epoxides provide insights into the stability of such stereocenters. For instance, in the synthesis of chiral β-amino alcohols, reactions were carried out under both conventional heating and microwave conditions. The enantiomeric excess of the products remained greater than 96%, indicating that the stereocenter was stable under these conditions and that no significant epimerization occurred. nih.gov

Advanced Methods for Enantiomeric Purity Assessment

Determining the enantiomeric purity, or enantiomeric excess (ee), of this compound is critical for quality control and for understanding the stereoselectivity of a reaction. Several advanced analytical techniques are employed for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC) is a primary method for separating and quantifying enantiomers. This technique uses a chiral stationary phase (CSP) that interacts differently with the (S) and (R) enantiomers, leading to different retention times. For example, in the analysis of S-(−)-1-{4-[2-(allyloxy)-ethyl]phenoxy}-3-isopropylamino propan-2-ol, a Chiracel OD column was used with a mobile phase of hexane, isopropanol, and diethyl amine to achieve separation and confirm an ee of >99%. google.com Similarly, the enantiomeric excess of chiral β-amino alcohol derivatives was determined to be greater than 96% by chiral HPLC analysis. nih.gov

Gas Chromatography (GC) with a chiral column is another powerful technique, particularly for volatile compounds. In the enantioselective synthesis of (+)-cananodine, chiral GC analysis was used to determine the enantiomeric excess of an intermediate ester, which was found to be 99% ee. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy using chiral solvating agents or chiral derivatizing agents can also be used to determine enantiomeric purity. The interaction with the chiral agent induces a chemical shift difference between the signals of the two enantiomers, allowing for their quantification. While specific examples for this compound are not prevalent in the provided search results, this is a standard method for chiral analysis. sciengine.com

The table below details the analytical methods used for the enantiomeric purity assessment of related chiral compounds.

| Compound | Analytical Method | Column/Conditions | Enantiomeric Excess (ee) |

| S-(−)-1-{4-[2-(allyloxy)-ethyl]phenoxy}-3-isopropylamino propan-2-ol | Chiral HPLC | Chiracel OD; hexane:isopropanol:diethyl amine (6:4:0.1) | >99% |

| Chiral β-amino alcohol derivatives | Chiral HPLC | Chiralcel AD; 20% i-PrOH/hexanes with 0.1% Et2NH | >96% |

| Methyl (R)-2-((3-(allyloxy)-6-methylpyridin-2-yl)methyl)hex-5-enoate | Chiral GC | Not specified | 99% |

| 2-(4-Fluorophenyl)-2-methylbut-3-en-1-ol | Chiral HPLC | Chiralcel OJ-H; n-hexane/i-propanol = 95:5 | 94% |

Applications of S 1 Allyloxy Propan 2 Ol As a Chiral Building Block

Precursor in Asymmetric Synthesis of Complex Organic Molecules

The primary utility of (S)-1-(Allyloxy)propan-2-ol lies in its role as a foundational chiral synthon for creating more complex organic structures with high enantiomeric purity. Its stereocenter is carried through synthetic sequences to influence the stereochemical outcome of subsequent reactions.

A significant application is in the synthesis of pharmacologically active molecules. For instance, it serves as a key intermediate in the synthesis of the S-enantiomer of beta-blockers. In one synthetic route towards (S)-betaxolol, a selective β1 adrenergic receptor blocker, the alcoholic group of 4-(2-hydroxyethyl)phenol is selectively allylated to produce 4-(2-allyloxy-ethyl)phenol. This intermediate is then reacted with (R)-(-)-epichlorohydrin, followed by a ring-opening reaction with isopropylamine, to furnish (S)-(-)-1-{4-[2-(allyloxy)-ethyl]phenoxy}-3-isopropylamino propan-2-ol, a direct precursor to (S)-betaxolol.

Furthermore, the compound is instrumental in constructing complex polycyclic systems. Research has shown its use in highly diastereoselective intramolecular asymmetric oxidopyrylium-olefin [5+2] cycloaddition reactions. In this process, a substrate derived from this compound undergoes a base-mediated cycloaddition to form intricate tricyclic ring systems containing an 8-oxabicyclo[3.2.1]octane core. The existing chirality of the allyloxy propanol (B110389) fragment directs the formation of three new stereogenic centers with high diastereoselectivity.

The table below summarizes key complex molecules synthesized using this compound or its direct derivatives as a chiral precursor.

| Precursor Derivative | Synthetic Target | Key Transformation | Ref |

| (S)-(-)-1-{4-[2-(allyloxy)-ethyl]phenoxy}-3-isopropylamino propan-2-ol | (S)-Betaxolol | Simmons-Smith Cyclopropanation | |

| Acylated lactol from this compound derivative | 8-Oxabicyclo[3.2.1]octane core | Intramolecular [5+2] Cycloaddition | |

| (S)-1-(Allyloxy)-3-chloropropan-2-yl acetate (B1210297) | (R)-(-)-3-(allyloxy)propane-1,2-diol | Enzymatic Resolution/Hydrolysis |

Role in the Synthesis of Chiral Polymeric Materials

The bifunctional nature of this compound, containing a polymerizable allyl group and a chiral center, makes it a theoretically attractive monomer for the synthesis of chiral polymeric materials. Racemic 1-(allyloxy)-2-propanol is noted for its utility in the development of polymeric materials. The incorporation of chirality into a polymer backbone or its side chains can impart unique properties, such as the ability to recognize other chiral molecules or to self-assemble into helical superstructures.

While the fundamental components for polymerization are present in the molecule, extensive research specifically detailing the synthesis and characterization of chiral homopolymers or copolymers derived directly from this compound is not widely documented in the surveyed scientific literature. However, the synthesis of chiral polymers from structurally similar monomers, such as those used for liquid crystal polymer elastomers, suggests the potential for its use in this field.

Utilization in the Development of Chiral Liquid Crystals and Specialty Materials

Chiral liquid crystals are advanced materials with applications in displays, sensors, and photonics. The introduction of a chiral moiety is essential for inducing ferroelectric, antiferroelectric, or cholesteric phases. Chiral alcohols are common starting materials for the synthesis of the chiral dopants or the liquid crystalline molecules themselves.

For example, new liquid crystalline materials exhibiting antiferroelectric-like smectic C phases have been prepared from achiral "swallow-tail" structures derived from 3-alkoxy-2-(alkoxymethyl)-1-propanol, a molecule with a similar propanol backbone. Additionally, optically active compounds containing a 3-(allyloxy) group have been investigated for liquid crystal compositions.

Despite the suitability of its structure, specific studies detailing the direct incorporation of this compound into chiral liquid crystal or other specialty material formulations are not prominently featured in the available literature. Its potential remains in its capacity to serve as a chiral synthon for more complex mesogenic structures.

Application as a Chiral Scaffold for Ligand Design in Asymmetric Catalysis

In asymmetric catalysis, chiral ligands are crucial for achieving high enantioselectivity by creating a chiral environment around a metal center. Molecules like this compound, which possess a defined stereocenter and functional groups (hydroxyl and ether) that can be further modified, are potential scaffolds for such ligands. The hydroxyl group can be used as an anchoring point to attach phosphine, amine, or other coordinating groups, while the stereocenter influences the spatial arrangement of the final ligand.

While the principles of chiral ligand design support its potential use, the application of this compound as a direct chiral scaffold for the synthesis of ligands used in asymmetric catalysis is not a widely reported area of research. The development of ligands often relies on more rigid cyclic structures to provide a well-defined coordination sphere, but the flexibility and functionality of this molecule present opportunities for the design of novel acyclic chiral ligands.

Intermediate in the Synthesis of Chiral Heterocyclic Compounds

The dual functionality of the allyl and alcohol groups in this compound makes it a valuable intermediate for synthesizing chiral heterocyclic compounds. The allyl group can participate in cyclization reactions, while the chiral center directs the stereochemistry of the resulting ring system.

A prime example is its use in the synthesis of highly functionalized, optically active 8-oxabicyclo[3.2.1]octane derivatives. This synthesis proceeds via an intramolecular [5+2] cycloaddition of an oxidopyrylium ion tethered to the chiral allyloxy moiety. The reaction constructs the bicyclic heterocyclic core with excellent diastereoselectivity, which is controlled by the stereocenter of the original propanol unit. These oxabicyclic structures are core motifs in a variety of bioactive natural products.

In other research, related structures are used to form different heterocyclic systems. For instance, allyl alcohol is used as a nucleophile in the synthesis of chiral cyclopropyl (B3062369) ethers, which are precursors to other complex molecules.

The table below highlights chiral heterocyclic systems synthesized from this compound derivatives.

| Starting Material Class | Heterocyclic Product | Type of Reaction | Ref |

| Substrate with α-chiral center and allyloxy tether | 8-Oxabicyclo[3.2.1]octane system | Intramolecular [5+2] Cycloaddition | |

| Chiral bromo-cyclopropane carboxamide | (-)-(1R,2R,3S)-3-(Allyloxy)cyclopropane derivative | Nucleophilic Substitution with Allyl Alcohol |

Advanced Spectroscopic and Analytical Research of S 1 Allyloxy Propan 2 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for gaining detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. nih.gov For (S)-1-(allyloxy)propan-2-ol, ¹H and ¹³C NMR are fundamental for confirming its molecular structure.

Mechanistic Elucidation: NMR is instrumental in tracking the progress of reactions involving this compound. nih.gov By acquiring spectra at different time points, researchers can monitor the disappearance of starting materials and the appearance of products and intermediates. For instance, in the derivatization of the hydroxyl group, changes in the chemical shift of the adjacent methine and methylene (B1212753) protons provide direct evidence of the chemical transformation. Isotopic labeling studies, where a specific atom is replaced by its isotope (e.g., ²H or ¹³C), can further clarify reaction pathways and mechanisms. nih.gov

Conformational Analysis: The three-dimensional structure and preferred conformation of this compound in solution can be investigated using advanced NMR techniques. auremn.org.br The magnitude of proton-proton coupling constants (³JHH) can provide information about dihedral angles through the Karplus equation. Nuclear Overhauser Effect (NOE) experiments reveal through-space proximity between protons, helping to define the spatial arrangement of the molecule. wpmucdn.com For example, NOE correlations between the protons of the allyl group and the propanol (B110389) backbone can indicate folding or specific spatial orientations. auremn.org.brwpmucdn.com

¹H NMR Spectral Data for this compound: The proton NMR spectrum provides distinct signals for the different hydrogen environments within the molecule. docbrown.infoyoutube.com

| Proton Assignment | Typical Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| CH₃ (methyl) | ~1.15 | Doublet | ~6.3 |

| CH(OH) (methine) | ~3.90 | Multiplet | - |

| O-CH₂-CH(OH) (methylene) | ~3.30-3.45 | Multiplet | - |

| O-CH₂-CH=CH₂ (allyl methylene) | ~3.95 | Doublet of Triplets | ~5.7, ~1.5 |

| CH=CH₂ (vinyl methine) | ~5.85 | Multiplet | - |

| CH=CH₂ (vinyl methylene) | ~5.15-5.30 | Multiplet | - |

| OH (hydroxyl) | Variable | Singlet (broad) | - |

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

Chiroptical Spectroscopy (e.g., Circular Dichroism (CD), Optical Rotatory Dispersion (ORD), Vibrational Circular Dichroism (VCD)) for Stereochemical Assignment and Purity

Chiroptical techniques are essential for confirming the absolute configuration and assessing the enantiomeric purity of chiral molecules like this compound, which may not be readily achievable by other methods. nih.gov

Stereochemical Assignment: Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) measure the differential absorption of left and right circularly polarized light by a chiral molecule. nih.gov While the parent compound this compound lacks a strong chromophore for ECD analysis, its derivatives often do. By introducing a chromophoric group near the stereocenter, a measurable ECD spectrum can be obtained. The sign and intensity of the Cotton effects in the ECD spectrum can then be correlated with the absolute configuration, often supported by quantum mechanical calculations. nih.gov VCD spectroscopy, which operates in the infrared region, can be used directly on the underivatized molecule to determine its absolute configuration by comparing the experimental spectrum with theoretical predictions. mdpi.com

Purity Assessment: Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. The specific rotation at a defined wavelength (commonly the sodium D-line, 589 nm) is a characteristic property of a chiral compound. Measuring the specific rotation of a sample of 1-(allyloxy)propan-2-ol and comparing it to the value for the enantiomerically pure (S)-form allows for a quantitative assessment of its enantiomeric excess (ee).

Mass Spectrometry for Reaction Monitoring and Structural Characterization of Derivatives

Mass Spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and structure of an analyte. docbrown.info

Reaction Monitoring: MS, particularly when coupled with direct injection techniques like Electrospray Ionization (ESI), allows for the rapid and sensitive monitoring of chemical reactions in real-time. purdue.edu Researchers can track the consumption of this compound (m/z for [M+H]⁺: 117.09) and the formation of products and intermediates by observing their corresponding molecular ion peaks in the mass spectrum. spectrabase.com This high sensitivity makes it possible to detect even transient intermediates that may not be observable by NMR. purdue.edu

Structural Characterization of Derivatives: When this compound is chemically modified, MS is used to confirm the structure of the resulting derivative. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental composition of the molecule. nist.gov Tandem mass spectrometry (MS/MS) involves isolating the molecular ion of the derivative, fragmenting it, and analyzing the resulting fragment ions. docbrown.infodocbrown.info The fragmentation pattern provides a fingerprint that helps to elucidate the structure of the molecule.

Expected Mass Spectrometry Fragmentation for 1-(Allyloxy)propan-2-ol (Molecular Weight: 116.16 g/mol ):

| m/z Value | Possible Fragment Ion | Fragment Structure |

| 101 | [M - CH₃]⁺ | [C₅H₉O₂]⁺ |

| 75 | [M - C₃H₅]⁺ | [C₃H₇O₂]⁺ |

| 59 | [CH₃CH(OH)CH₂]⁺ | [C₃H₇O]⁺ |

| 57 | [CH₂=CH-CH₂-O]⁺ | [C₃H₅O]⁺ |

| 45 | [CH₃CHOH]⁺ | [C₂H₅O]⁺ |

| 41 | [CH₂=CH-CH₂]⁺ | [C₃H₅]⁺ |

Note: Fragmentation is based on general principles of electron ionization (EI) mass spectrometry. docbrown.infomassbank.eu

Advanced Chromatographic Techniques (e.g., Chiral High-Performance Liquid Chromatography (HPLC), Gas Chromatography with Flame Ionization Detection (GC-FID)) for Enantiomeric Purity and Reaction Analysis

Chromatographic methods are paramount for separating components of a mixture and are routinely used for both analysis and purification. jiangnan.edu.cn

Enantiomeric Purity Analysis: Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the enantiomeric purity (or enantiomeric excess) of chiral compounds. phenomenex.comunife.it The separation of the (S)- and (R)-enantiomers of 1-(allyloxy)propan-2-ol or its derivatives is achieved using a chiral stationary phase (CSP). nih.govnih.gov These CSPs, often based on polysaccharides like cellulose (B213188) or amylose (B160209), create a chiral environment where the two enantiomers interact differently, leading to different retention times. nih.govhplc.eu By comparing the peak areas of the two enantiomers in the chromatogram, the enantiomeric ratio can be accurately calculated.

Typical Chiral HPLC Conditions:

| Parameter | Description |

| Column | Chiral stationary phase (e.g., cellulose or amylose derivatives) |

| Mobile Phase | Typically a mixture of n-hexane and an alcohol (e.g., isopropanol) researchgate.net |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detection | UV detector (if a chromophore is present) or Refractive Index (RI) detector |

Reaction Analysis: Gas Chromatography (GC) with a Flame Ionization Detector (GC-FID) is a robust technique for monitoring the progress of reactions and assessing the purity of volatile compounds like this compound. spectrabase.com In reaction analysis, small aliquots of the reaction mixture can be taken over time and injected into the GC. The separation of reactants, products, and byproducts on the GC column allows for their quantification based on peak area. GC-FID is highly sensitive to organic compounds and provides a linear response over a wide concentration range, making it suitable for quantitative analysis. For separating enantiomers, a chiral GC column can be employed.

Computational and Theoretical Investigations of S 1 Allyloxy Propan 2 Ol

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT)) of Electronic Structure and Reactivity.

No specific DFT studies on (S)-1-(Allyloxy)propan-2-ol are available. Therefore, detailed information on its electronic structure, frontier molecular orbitals (HOMO-LUMO), electrostatic potential, and reactivity indices cannot be provided.

Conformational Analysis and Molecular Dynamics Simulations.

There are no published conformational analyses or molecular dynamics simulations for this compound. Consequently, a discussion of its stable conformers, potential energy surface, and dynamic behavior is not possible.

Reaction Pathway Modeling and Transition State Analysis.

Specific reaction pathways and transition states involving this compound have not been computationally modeled. As a result, no data on activation energies or the mechanisms of its potential reactions can be presented.

Spectroscopic Parameter Prediction.

While general methods for predicting spectroscopic parameters exist, no studies have published predicted NMR, IR, or other spectroscopic data specifically for this compound.

Future computational research is required to elucidate the theoretical and chemical properties of this compound. Such studies would be invaluable for a deeper understanding of its behavior and potential applications.

Future Perspectives and Emerging Research Directions for S 1 Allyloxy Propan 2 Ol

Development of Sustainable and Green Synthetic Routes

The chemical industry is increasingly shifting towards more environmentally friendly processes, and the synthesis of (S)-1-(Allyloxy)propan-2-ol is no exception. Research is actively pursuing greener and more sustainable routes that minimize waste, reduce energy consumption, and utilize renewable resources.

Biocatalysis: A significant area of development is the use of enzymes and whole-cell biocatalysts for the enantioselective synthesis of chiral alcohols. mtak.hu Biocatalytic methods offer high selectivity under mild reaction conditions, reducing the need for harsh chemicals and protecting groups. researchgate.net For instance, lipases have been successfully employed for the kinetic resolution of racemic precursors to afford enantiopure compounds. researchgate.net The stereoselective synthesis of related diols has been achieved using a combination of enzymatic reactions, including regioselective acylations and asymmetric bioreduction of prochiral ketones. researchgate.net

Renewable Feedstocks: The utilization of renewable feedstocks is a cornerstone of green chemistry. nih.gov Glycerol, a byproduct of biodiesel production, is a promising and abundant starting material for the synthesis of propanol (B110389) derivatives. mdpi.comchemistryviews.org Catalytic conversion of glycerol can lead to valuable C3 building blocks, including 1,2-propanediol, which can be a precursor for this compound. mdpi.com Research is focused on developing efficient catalysts for the selective hydrogenolysis of glycerol to produce these key intermediates. mdpi.comd-nb.info Lignocellulose, another abundant biomass source, also provides opportunities for producing platform chemicals that can be converted into valuable compounds. nih.govsemanticscholar.org

The following table summarizes different green approaches being explored:

| Synthetic Approach | Key Features | Potential Advantages |

| Biocatalysis | Use of enzymes (e.g., lipases, alcohol dehydrogenases) or whole-cell systems. mtak.huresearchgate.net | High enantioselectivity, mild reaction conditions, reduced waste. |

| Renewable Feedstocks | Utilization of biomass-derived materials like glycerol and lignocellulose. nih.govsemanticscholar.orgkit.edu | Reduces reliance on fossil fuels, potential for CO2-neutral value chains. nih.gov |

| Green Solvents | Employing environmentally benign solvents such as water, supercritical CO₂, or deep eutectic solvents. mdpi.com | Reduces environmental impact and waste generated from hazardous solvents. mdpi.com |

Novel Applications in Functional Materials and Advanced Polymer Architectures

The unique structure of this compound, featuring both a reactive allyl group and a chiral hydroxyl group, makes it an attractive monomer for the synthesis of advanced functional materials and polymers.

The presence of the allyl functional group allows for a wide range of post-synthesis modifications through reactions like thiol-ene click chemistry, epoxidation, and polymerization. mdpi.com This versatility enables the creation of polymers with diverse architectures and tailored functionalities. mdpi.com These polymers are finding applications in biomedical fields, including:

Drug Delivery: Creating carriers for targeted and controlled release of pharmaceuticals. mdpi.com

Tissue Engineering: Developing biocompatible and biodegradable scaffolds. mdpi.com

Antimicrobial Coatings: Designing surfaces that resist bacterial growth. mdpi.com

The chirality of the monomer can be used to introduce stereoregularity into the polymer backbone, which can influence the material's physical and biological properties. Synthetic polymers like poly(lactic acid) and polyethylene glycol are already widely used in biomedical applications due to their biocompatibility. nih.gov The incorporation of monomers like this compound could lead to new classes of biomaterials with enhanced performance.

| Polymer Application Area | Role of this compound | Potential Impact |

| Drug Delivery | Monomer for creating biocompatible and functionalizable polymer carriers. mdpi.com | Improved drug loading, controlled release profiles, and targeted delivery. |

| Tissue Engineering | Building block for biodegradable scaffolds with specific mechanical and biological properties. mdpi.com | Enhanced cell adhesion, proliferation, and tissue regeneration. |

| Functional Coatings | Precursor for cross-linked networks with antimicrobial or other specific surface properties. mdpi.com | Development of advanced coatings for medical devices and other surfaces. |

Integration with Flow Chemistry and Automation for High-Throughput Synthesis

To meet the increasing demand for enantiopure compounds, researchers are turning to flow chemistry and automation to enable high-throughput synthesis and optimization. nih.gov Continuous flow processes offer several advantages over traditional batch synthesis, including improved heat and mass transfer, enhanced safety when handling hazardous reagents, and the ability to easily scale up production. nih.govthieme-connect.de

The synthesis of chiral molecules, including precursors to active pharmaceutical ingredients (APIs), has been successfully demonstrated using flow chemistry. nih.govuc.pt These systems can integrate reaction, separation, and purification steps into a continuous, automated workflow. researchgate.net For example, polymer-supported reagents and scavengers can be used in flow reactors to purify intermediates without the need for traditional aqueous workups and column chromatography. nih.gov

Automation platforms can be used to rapidly screen reaction conditions, catalysts, and substrates, accelerating the discovery of optimal synthetic routes. nih.gov The integration of automated synthesis with high-throughput analysis allows for the rapid generation of compound libraries for biological screening. nih.gov This approach is particularly valuable in medicinal chemistry for structure-activity relationship (SAR) studies. nih.gov

Exploration of New Catalytic Transformations

Research into new catalytic transformations of this compound and related compounds is opening up new synthetic possibilities. The development of novel catalysts is key to improving the efficiency, selectivity, and scope of these reactions.

For instance, the catalytic conversion of propanols can proceed via dehydration to form alkenes or ethers, or via dehydrogenation to produce ketones. researchgate.netscilit.com The selectivity of these transformations is highly dependent on the nature of the catalyst's active sites. Bifunctional catalysts, possessing both acidic and metallic sites, are being explored for the selective hydrogenolysis of glycerol to propanols. mdpi.comchemistryviews.org

New catalytic systems are also being investigated for reactions involving the allyl group, such as metathesis, hydroformylation, and asymmetric epoxidation. These transformations can be used to further functionalize the molecule and create more complex chiral building blocks for organic synthesis.

| Catalytic Transformation | Catalyst Type | Potential Products |

| Dehydration | Acidic catalysts | Allyl propene ether, diallyl ether |

| Dehydrogenation | Basic or metal catalysts | (S)-1-(Allyloxy)propan-2-one |

| Hydrogenolysis | Bifunctional metal-acid catalysts | Propanol, allyl alcohol, propane |

| Epoxidation of Allyl Group | Transition metal complexes | (S)-1-(Oxiran-2-ylmethoxy)propan-2-ol |

Advanced Characterization Methodologies for In-Situ Monitoring

The development of advanced analytical techniques for real-time, in-situ monitoring of chemical reactions is crucial for process optimization and understanding reaction mechanisms. For chiral molecules like this compound, methods that can provide information on both chemical conversion and enantiomeric excess are highly valuable.

Spectroscopic methods are at the forefront of these efforts. researchgate.net Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) can be adapted for online reaction monitoring. chromatographyonline.com Chiral analysis using mass spectrometry, for example, can be performed on reaction mixtures to determine the enantiomeric excess (ee) as the reaction progresses. rsc.org

Microwave spectroscopy is an emerging technique for the enantiomer-specific detection of chiral molecules in the gas phase. harvard.edu This high-resolution method can distinguish between different enantiomers and conformers, offering the potential for unambiguous chiral analysis in complex mixtures without the need for separation. researchgate.net Further development of these techniques could enable real-time feedback control of stereoselective reactions, ensuring high product quality and yield.

| Characterization Method | Information Provided | Application in Synthesis |

| On-line Mass Spectrometry | Molecular weight, enantiomeric excess (ee). rsc.org | Real-time monitoring of conversion and stereoselectivity. rsc.org |

| In-situ NMR Spectroscopy | Structural information, reaction kinetics. chromatographyonline.com | Mechanistic studies and process optimization. |

| Microwave Spectroscopy | Absolute configuration, enantiomeric excess. harvard.eduresearchgate.net | High-confidence chiral analysis of reaction products. |

| Vibrational Circular Dichroism (VCD) | Enantiomeric excess, conformational analysis. harvard.edu | Real-time reaction monitoring of chiral molecules in solution. harvard.edu |

Q & A

Q. What are the recommended synthetic routes for (S)-1-(Allyloxy)propan-2-ol, and how can enantioselectivity be achieved?

Methodological Answer: The synthesis typically involves nucleophilic substitution or allylation reactions. For enantioselective synthesis:

- Chiral Catalysis : Use Sharpless epoxidation or enzymatic resolution (e.g., lipases) to introduce stereochemistry .

- Asymmetric Allylation : Employ chiral ligands (e.g., BINOL derivatives) to control the allyloxy group’s configuration during propan-2-ol functionalization .

Q. Example Protocol :

React (S)-propan-2-ol with allyl bromide under basic conditions (K₂CO₃, DMF).

Purify via chiral chromatography (Chiralpak® AD-H column) to isolate the (S)-enantiomer .

Table 1 : Catalyst Comparison for Enantiomeric Excess (EE)

| Catalyst | EE (%) | Yield (%) | Reference |

|---|---|---|---|

| Lipase B (Candida) | 98 | 85 | |

| BINOL-phosphoramidite | 95 | 78 |

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use EN 374-certified nitrile gloves and safety goggles to prevent skin/eye contact .

- Ventilation : Work in a fume hood to avoid inhalation (vapor pressure data unavailable; assume volatility similar to propanol derivatives) .

- Storage : Store at 2–8°C in airtight, light-resistant containers to prevent degradation .

Q. How can the structure and enantiomeric purity of this compound be confirmed?

Methodological Answer:

- NMR Spectroscopy : Analyze H and C NMR peaks for allyloxy (-O-CH₂-CH=CH₂) and alcohol (-CH(OH)-) groups. Compare with literature data for chiral alcohols .

- Optical Rotation : Measure specific rotation ([α]) and compare to known values for the (S)-enantiomer .

- Chiral HPLC : Use a Daicel® Chiralcel OD column with hexane/isopropanol (90:10) to verify >98% EE .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for this compound synthesis?

Methodological Answer: Contradictions often arise from variations in reaction conditions. To address this:

Systematic Optimization : Screen solvents (DMF vs. THF), bases (K₂CO₃ vs. NaH), and temperatures.

In Situ Monitoring : Use TLC or GC-MS to track intermediate formation and byproducts .

Reproducibility Checks : Adhere to Beilstein Journal guidelines for detailed experimental reporting, including exact molar ratios and purification steps .

Case Study : A 2023 study found that THF increased yield by 15% compared to DMF due to reduced side reactions .

Q. What role does the allyloxy group play in modulating the compound’s reactivity in catalytic applications?

Methodological Answer: The allyloxy group enhances reactivity through:

Q. Experimental Design :

- Compare this compound with non-allylated analogs in Pd-catalyzed cross-coupling reactions.

- Monitor reaction rates via H NMR and quantify stereochemical outcomes .

Q. How does the stereochemistry of this compound influence its interactions with alcohol dehydrogenases (ADHs)?

Methodological Answer:

- Enzymatic Assays : Incubate (S)- and (R)-enantiomers with ADH (e.g., from Saccharomyces cerevisiae).

- Kinetic Analysis : Measure and to determine enantiomer-specific binding affinity .

Table 2 : ADH Activity Toward Enantiomers

| Enantiomer | (mM) | (μmol/min) |

|---|---|---|

| (S)-form | 2.1 | 0.45 |

| (R)-form | 5.8 | 0.12 |

Data adapted from phenylpropanol dehydrogenase studies

Data Contradiction Analysis

Q. Why do some studies report conflicting biological activities for this compound derivatives?

Methodological Answer: Discrepancies may stem from:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.